5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in drug discovery and development. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is primarily based on its ability to inhibit the activity of enzymes. The compound binds to the active site of the enzyme, leading to the disruption of its normal function. This inhibition can lead to the modulation of various physiological processes, leading to the development of drugs for the treatment of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide are primarily based on its ability to inhibit the activity of enzymes. The inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure, while the inhibition of tyrosinase can lead to the development of skin-whitening agents. The inhibition of acetylcholinesterase can lead to the development of drugs for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide in lab experiments include its potent inhibitory activity against various enzymes, its relatively easy synthesis, and its potential application in drug discovery and development. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
The potential future directions for the research on 5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide include the development of drugs for the treatment of various diseases, including glaucoma, skin disorders, and Alzheimer's disease. Further research is needed to determine the safety and efficacy of this compound in vivo, as well as its potential application in other areas of scientific research.
Synthesis Methods
The synthesis of 5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide involves the reaction of ethyl 2-bromoacetate with 2-amino-5-ethylthiophene-3-carboxylic acid, followed by the reaction with 2-amino-6-oxo-3-phenylpyridazine and sodium sulfite. The final product is obtained after purification by column chromatography.
Scientific Research Applications
The potential application of 5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide in scientific research is primarily focused on drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, tyrosinase, and acetylcholinesterase. These enzymes play a critical role in various physiological processes, and their inhibition can lead to the development of drugs for the treatment of various diseases.
properties
IUPAC Name |
5-ethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-2-15-8-11-18(25-15)26(23,24)19-12-13-21-17(22)10-9-16(20-21)14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVHQRLNDHPMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide |
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